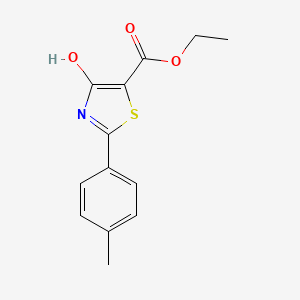
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
説明
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate, with CAS number 263016-18-8, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its potential as an antimicrobial and anticancer agent.
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.31 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=C(O)N=C(S1)C1=CC=C(C)C=C1
Synthesis
The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. The reaction conditions generally require ethanol as a solvent and can be enhanced through microwave irradiation, yielding approximately 75% efficiency .
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | 15.0 |
| U251 (glioblastoma) | 20.0 |
| MCF7 (breast cancer) | 18.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring and specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity .
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole, including this compound, exhibited significant inhibition of key protein kinases such as EGFR and HER2. This inhibition led to cell cycle arrest at the G2/M phase in cancer cells . -
Antimicrobial Screening :
Another research article focused on synthesizing various thiazole derivatives and testing their antimicrobial activity against clinical isolates. This compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
特性
IUPAC Name |
ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)10-11(15)14-12(18-10)9-6-4-8(2)5-7-9/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQNUGGPEURDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421283 | |
| Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263016-18-8 | |
| Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















